molecular formula C7H10BNO4S B1418718 Methyl 3-boronobenzenesulfonamide CAS No. 871329-75-8

Methyl 3-boronobenzenesulfonamide

Cat. No.: B1418718
CAS No.: 871329-75-8
M. Wt: 215.04 g/mol
InChI Key: IUSXOPNERIFVRV-UHFFFAOYSA-N
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Description

Methyl 3-boronobenzenesulfonamide: is a chemical compound with the molecular formula C7H10BNO4S. It is also known by its IUPAC name, [3-(methylsulfamoyl)phenyl]boronic acid. This compound is characterized by the presence of a boronic acid group and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting phenylboronic acid with methanesulfonyl chloride in the presence of a base such as triethylamine.

  • Boronic Ester Formation: Another method involves the reaction of phenylboronic acid with methyl sulfonamide under acidic conditions to form the boronic ester derivative.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are mixed in a reactor, and the reaction is carried out under controlled conditions to ensure high yield and purity.

  • Continuous Process: Some industrial setups may use a continuous process where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the boronic acid group to boronic esters or other reduced forms.

  • Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Boronic esters and other reduced forms.

  • Substitution Products: Compounds with different functional groups replacing the boronic acid group.

Scientific Research Applications

Chemistry: Methyl 3-boronobenzenesulfonamide is used in organic synthesis, particularly in the formation of boronic esters and in Suzuki-Miyaura cross-coupling reactions. Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions. Medicine: Industry: The compound is used in the production of advanced materials and in catalysis processes.

Mechanism of Action

The mechanism by which Methyl 3-boronobenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activities. The sulfonamide group can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar structure but lacks the sulfonamide group.

  • Methyl Sulfonamide: Similar to the sulfonamide part but lacks the boronic acid group.

  • Boronic Esters: Similar boronic acid derivatives but with different substituents.

Uniqueness: Methyl 3-boronobenzenesulfonamide is unique due to the combination of both boronic acid and sulfonamide groups, which allows it to participate in a wide range of chemical reactions and biological interactions.

Properties

IUPAC Name

[3-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4S/c1-9-14(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSXOPNERIFVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661209
Record name [3-(Methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-75-8
Record name B-[3-[(Methylamino)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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